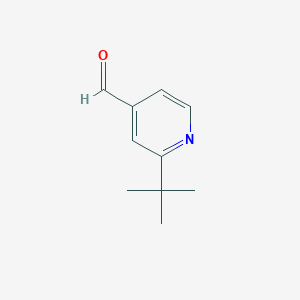

2-(tert-Butyl)isonicotinaldehyde

CAS No.: 1023812-90-9

Cat. No.: VC3354862

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023812-90-9 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 2-tert-butylpyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H13NO/c1-10(2,3)9-6-8(7-12)4-5-11-9/h4-7H,1-3H3 |

| Standard InChI Key | SDZDTMNDMLTMKX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC=CC(=C1)C=O |

| Canonical SMILES | CC(C)(C)C1=NC=CC(=C1)C=O |

Introduction

2-(tert-Butyl)isonicotinaldehyde is a chemical compound belonging to the isonicotinaldehyde family, which features a pyridine ring with an aldehyde functional group. This compound is of interest in synthetic organic chemistry due to its versatility in various chemical reactions. The tert-butyl group at the 2-position of the pyridine ring provides steric hindrance, influencing its reactivity and potential applications.

Synthesis Methods

The synthesis of 2-(tert-Butyl)isonicotinaldehyde typically involves starting materials such as isonicotinic acid derivatives and tert-butyl alcohol. The process may include condensation and reduction steps, similar to those used for related compounds like 5-Bromo-2-(tert-butyl)isonicotinaldehyde. Advanced techniques such as microreactor technology can enhance yield and purity by controlling reaction conditions precisely.

Chemical Reactions and Applications

2-(tert-Butyl)isonicotinaldehyde can participate in various chemical reactions:

-

Nucleophilic Addition Reactions: The aldehyde group is reactive towards nucleophiles such as amines and alcohols, forming derivatives like imines or alcohols .

-

Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate .

-

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride .

These reactions make it a valuable building block in synthetic organic chemistry and material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume